molecular formula C18H24N2O3 B304387 1-(4-Ethoxyphenyl)-3-(2-methyl-1-piperidinyl)-2,5-pyrrolidinedione

1-(4-Ethoxyphenyl)-3-(2-methyl-1-piperidinyl)-2,5-pyrrolidinedione

Cat. No. B304387
M. Wt: 316.4 g/mol
InChI Key: MLPVBTRSXSOQKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxyphenyl)-3-(2-methyl-1-piperidinyl)-2,5-pyrrolidinedione, also known as Etizolam, is a psychoactive drug that belongs to the thienodiazepine class of compounds. It is a research chemical that has been widely used in scientific studies due to its anxiolytic and sedative effects.

Mechanism of Action

1-(4-Ethoxyphenyl)-3-(2-methyl-1-piperidinyl)-2,5-pyrrolidinedione acts as a positive allosteric modulator of the GABA-A receptor. It enhances the binding of GABA to the receptor, which leads to an increase in chloride ion influx and hyperpolarization of the neuron. This results in anxiolytic and sedative effects.
Biochemical and Physiological Effects
1-(4-Ethoxyphenyl)-3-(2-methyl-1-piperidinyl)-2,5-pyrrolidinedione has been shown to have anxiolytic, sedative, hypnotic, muscle relaxant, and anticonvulsant effects. It has also been shown to have amnesic and antipsychotic effects. 1-(4-Ethoxyphenyl)-3-(2-methyl-1-piperidinyl)-2,5-pyrrolidinedione has been shown to increase the levels of dopamine, serotonin, and noradrenaline in the brain.

Advantages and Limitations for Lab Experiments

1-(4-Ethoxyphenyl)-3-(2-methyl-1-piperidinyl)-2,5-pyrrolidinedione has several advantages for lab experiments. It is easy to synthesize and has a high purity level. It is also relatively stable and has a long shelf life. However, 1-(4-Ethoxyphenyl)-3-(2-methyl-1-piperidinyl)-2,5-pyrrolidinedione has several limitations. It is a controlled substance in many countries, which makes it difficult to obtain for research purposes. It also has a short half-life, which makes it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of 1-(4-Ethoxyphenyl)-3-(2-methyl-1-piperidinyl)-2,5-pyrrolidinedione. One direction is to study its potential therapeutic applications, such as in the treatment of anxiety disorders and insomnia. Another direction is to study its potential as a drug of abuse and its effects on the brain. Additionally, more research is needed to study the long-term effects of 1-(4-Ethoxyphenyl)-3-(2-methyl-1-piperidinyl)-2,5-pyrrolidinedione on the brain and body.

Synthesis Methods

1-(4-Ethoxyphenyl)-3-(2-methyl-1-piperidinyl)-2,5-pyrrolidinedione can be synthesized using a variety of methods. One common method involves the reaction of 2-ethylamino-2-phenylbutan-1-ol with ethyl chloroformate to form 2-(2-chloroethyl)-1-methyl-1,3-dihydro-2H-benzimidazol-2-one. This compound is then reacted with 4-ethoxyphenyl magnesium bromide to form 1-(4-ethoxyphenyl)-3-(2-chloroethyl)-1,3-dihydro-2H-benzimidazol-2-one. The final step involves the reaction of this compound with 2-methyl-1-piperidinyl lithium to form 1-(4-Ethoxyphenyl)-3-(2-methyl-1-piperidinyl)-2,5-pyrrolidinedione.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-(2-methyl-1-piperidinyl)-2,5-pyrrolidinedione has been widely used in scientific studies due to its anxiolytic and sedative effects. It has been used to study the effects of benzodiazepine-like compounds on the central nervous system. It has also been used to study the mechanism of action of thienodiazepine compounds and their potential therapeutic applications.

properties

Product Name

1-(4-Ethoxyphenyl)-3-(2-methyl-1-piperidinyl)-2,5-pyrrolidinedione

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-(2-methylpiperidin-1-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C18H24N2O3/c1-3-23-15-9-7-14(8-10-15)20-17(21)12-16(18(20)22)19-11-5-4-6-13(19)2/h7-10,13,16H,3-6,11-12H2,1-2H3

InChI Key

MLPVBTRSXSOQKB-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCCC3C

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCCC3C

Origin of Product

United States

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